7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine, a compound that belongs to the class of benzazepines. This compound is notable for its potential applications in medicinal chemistry and neuroscience due to its interaction with various neurotransmitter receptors. The chemical structure can be represented by the molecular formula with a molecular weight of approximately 165.21 g/mol .
The compound is cataloged under the Chemical Abstracts Service number 324558-64-7 and is classified as a building block in organic synthesis. It is often utilized in research related to neuropharmacology and the development of therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia .
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of the benzazepine core through cyclization reactions involving appropriate precursors.
Techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor the reaction progress and ensure purity .
The molecular structure of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 features a bicyclic framework that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of fluorine at the 7-position is crucial for its biological activity.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its efficacy or selectivity towards specific biological targets .
The mechanism of action for 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 primarily involves modulation of neurotransmitter systems in the brain. It has been shown to interact with serotonin receptors (specifically 5-HT receptors), which play a significant role in mood regulation and cognition.
This mechanism highlights its potential therapeutic applications in treating various neuropsychiatric disorders .
The physical properties of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 include:
Chemical properties include:
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several applications in scientific research:
Its diverse applications underscore its importance in advancing medicinal chemistry and understanding neurotransmitter systems .
Deuterated benzazepines utilize strategic isotopic substitution to enhance metabolic stability and serve as analytical internal standards. For 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4, deuteration occurs at four specific hydrogen positions (typically aliphatic sites adjacent to nitrogen), yielding the molecular formula C₁₀H₈D₄FN with a molecular weight of 169.23 g/mol [2]. This selective labeling preserves the core benzazepine pharmacology while altering physicochemical properties. The primary strategies include:
The non-deuterated precursor (C₁₀H₁₂FN) is synthesized via multistep organic transformations:
Post-synthetic deuteration employs metal-catalyzed C–H activation for D/H exchange:
Purification addresses isotopic dilution and structural analogs:
Rigorous characterization employs orthogonal techniques:
Table 1: Analytical Techniques for Deuterium Verification
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HRMS | Resolution: 30,000; Ionization: ESI+ | Δ mass < 2 ppm; D₄: ≥95% abundance |
| ²H-NMR | Solvent: CDCl₃; Field: 500 MHz | No protium peaks at 2.5-3.5 ppm |
| LC-MS/MS | Column: C8; Mobile phase: CD₃CN/D₂O | Single peak (RT 5.2 min) |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5